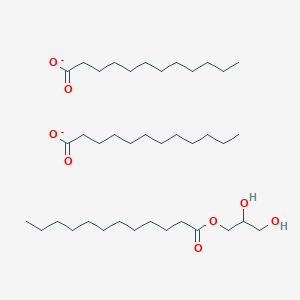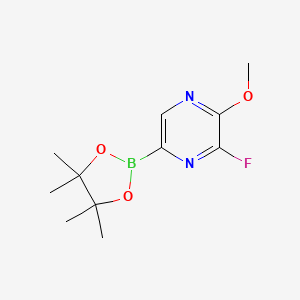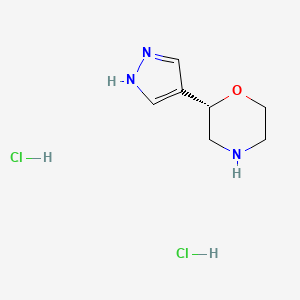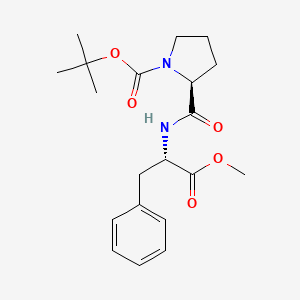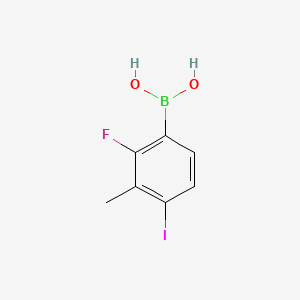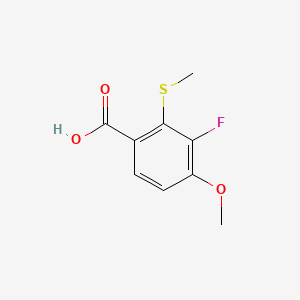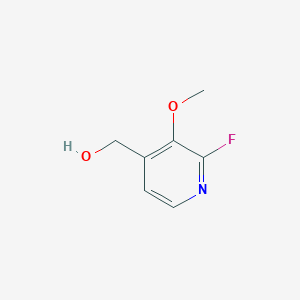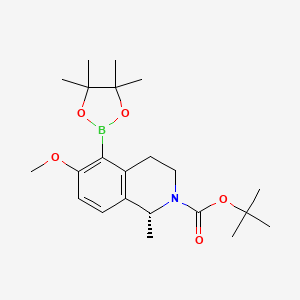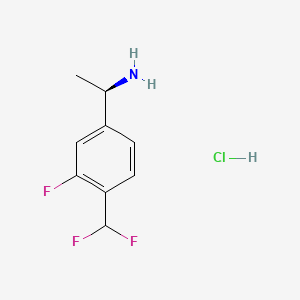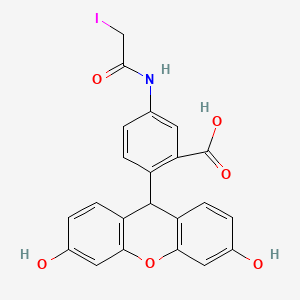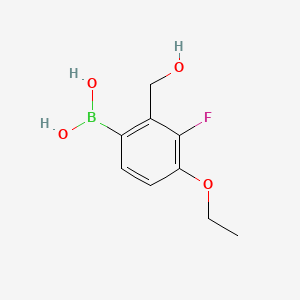![molecular formula C8H3F3N2O2 B14028920 2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B14028920.png)
2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one is a heterocyclic compound that features a trifluoromethyl group attached to a pyrido[2,3-D][1,3]oxazin-4-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one can be achieved through several synthetic routes. One efficient method involves the reaction of benzyl(2-hydroxyphenyl)carbamate with 2,3-epoxy-4-trityloxybutanol under Mitsunobu reaction conditions, followed by sequential cyclization . This one-pot synthesis protocol is mild and provides good to excellent yields with high enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the one-pot synthesis method mentioned above suggests that it could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess–Martin periodinane, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the trifluoromethyl group.
科学的研究の応用
2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s properties make it useful in materials science, including the development of new polymers and advanced materials
作用機序
The mechanism of action of 2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and binding affinity to certain enzymes or receptors. This interaction can modulate biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
4-Methyl-2-trifluoromethyl-1,3-oxazin-6-one: This compound shares a similar oxazinone core but differs in the substitution pattern.
6-Trifluoromethyl-2-pyrones: These compounds have a similar trifluoromethyl group but a different heterocyclic structure.
Uniqueness
2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one is unique due to its specific combination of a trifluoromethyl group and a pyrido[2,3-D][1,3]oxazin-4-one core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C8H3F3N2O2 |
|---|---|
分子量 |
216.12 g/mol |
IUPAC名 |
2-(trifluoromethyl)pyrido[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)7-13-5-4(6(14)15-7)2-1-3-12-5/h1-3H |
InChIキー |
LSFIRTLGBPEYBF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C1)N=C(OC2=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



